

Technical Guide: 1-Bromo-2,4-dichloro-3-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-2,4-dichloro-3-methylbenzene

Cat. No.: B1284043

[Get Quote](#)

CAS Number: 127049-87-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2,4-dichloro-3-methylbenzene**, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of data for this specific isomer, this guide incorporates information from structurally related compounds to provide a predictive profile.

Physicochemical and Spectroscopic Data

Quantitative data for **1-Bromo-2,4-dichloro-3-methylbenzene** is not readily available in public literature. The following table summarizes key physical and chemical properties of the closely related isomer, 1-Bromo-2,4-dichlorobenzene, which can serve as a useful reference.

Property	Value (for 1-Bromo-2,4-dichlorobenzene)
Molecular Formula	C ₇ H ₅ BrCl ₂
Molecular Weight	239.93 g/mol [1]
Melting Point	26-30 °C
Boiling Point	98-100 °C at 25 mmHg
Density	1.543 g/mL at 25 °C
Refractive Index	n _{20/D} 1.575
Flash Point	98 °C (closed cup)

Note: The data presented is for the related compound 1-Bromo-2,4-dichlorobenzene and should be used as an estimation for **1-Bromo-2,4-dichloro-3-methylbenzene**.

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **1-Bromo-2,4-dichloro-3-methylbenzene** is not currently published. However, a plausible synthetic route can be extrapolated from standard aromatic halogenation reactions. The proposed synthesis involves the bromination of 2,4-dichloro-3-methylbenzene (dichlorotoluene).

Proposed Experimental Protocol: Electrophilic Bromination of 2,4-dichloro-3-methylbenzene

Materials:

- 2,4-dichloro-3-methylbenzene
- Bromine (Br₂)
- Iron(III) bromide (FeBr₃) or iron filings
- Dichloromethane (CH₂Cl₂) (anhydrous)
- Saturated sodium bicarbonate solution (NaHCO₃)

- Saturated sodium bisulfite solution (NaHSO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-3-methylbenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of iron(III) bromide or iron filings to the solution.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, quench the reaction by carefully adding saturated sodium bisulfite solution to neutralize any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **1-Bromo-2,4-dichloro-3-methylbenzene**.

Applications in Drug Development

Halogenated aromatic compounds are valuable intermediates in medicinal chemistry. The introduction of bromine and chlorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine, in particular, can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.

While specific applications for **1-Bromo-2,4-dichloro-3-methylbenzene** are not documented, its structural motifs suggest its potential as a building block in the synthesis of more complex molecules with potential therapeutic activity. The bromo- and chloro-substituents provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

Safety and Handling

Safety data for **1-Bromo-2,4-dichloro-3-methylbenzene** is not available. The following information is based on the safety profile of the related compound, 2-Bromo-1,5-dichloro-3-methylbenzene, and should be considered as a general guideline.

Hazard Category	GHS Classification (for 2-Bromo-1,5-dichloro-3-methylbenzene)
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation	Category 2 (Causes serious eye irritation)
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If working with the compound as a powder or in a way that generates aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of **1-Bromo-2,4-dichloro-3-methylbenzene**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **1-Bromo-2,4-dichloro-3-methylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 1-Bromo-2,4-dichloro-3-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284043#1-bromo-2-4-dichloro-3-methylbenzene-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com